Dihexa

Descripción general

Descripción

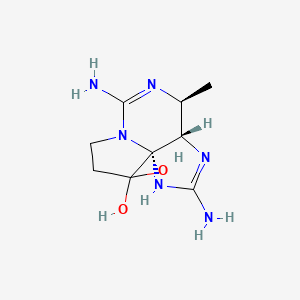

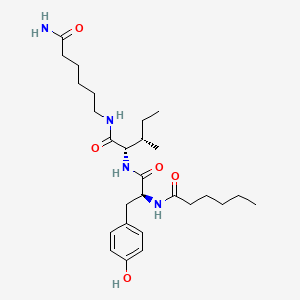

Dihexa, también conocido como N-hexanoil-tirosina-isoleucina-(6) aminohexanoamida, es un oligopéptido derivado de la angiotensina IV. Se une con alta afinidad al factor de crecimiento de hepatocitos y potencia su actividad en su receptor, c-Met. Se ha encontrado que este compuesto mejora significativamente la función cognitiva en modelos animales de deterioro mental similar a la enfermedad de Alzheimer .

Aplicaciones Científicas De Investigación

Dihexa tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la neurociencia y la farmacología. Se ha demostrado que mejora la función cognitiva y la memoria en modelos animales de la enfermedad de Alzheimer . En biología celular, se ha encontrado que this compound promueve la neurogénesis y protege contra el daño tisular . Su capacidad para mejorar la conectividad sináptica y promover el crecimiento de nuevas neuronas lo convierte en una herramienta valiosa para estudiar la función cerebral y la neuroplasticidad .

Mecanismo De Acción

Dihexa ejerce sus efectos uniéndose y activando el receptor del factor de crecimiento de hepatocitos, c-Met . Esta activación estimula el crecimiento y desarrollo de nuevas neuronas y sinapsis, mejorando la función cognitiva, la formación de la memoria y la capacidad de aprendizaje . Además, this compound apoya la supervivencia y la función de las neuronas y sinapsis existentes, lo que podría proteger al cerebro del daño causado por afecciones como la enfermedad de Alzheimer y la lesión cerebral traumática . La activación del receptor c-Met también desencadena vías de señalización descendentes como la vía PI3K/AKT, que desempeña un papel crucial en la supervivencia celular y la neuroprotección .

Análisis Bioquímico

Biochemical Properties

Dihexa binds with high affinity to hepatocyte growth factor (HGF) and potentiates its activity at its receptor, c-Met . This interaction plays a crucial role in synaptic plasticity and neurotrophic support .

Cellular Effects

This compound has been found to potently improve cognitive function in animal models of Alzheimer’s disease-like mental impairment . It has been shown to improve cognitive function by enhancing memory and learning . This compound’s efficacy in improving neural connectivity and synaptic density points to its potential to significantly improve cognitive functions that have been compromised by disease or injury .

Molecular Mechanism

This compound’s mechanism of action involves the potentiation of hepatocyte growth factor (HGF) and its receptor, c-Met . This brain-derived neurotrophic function also prevents neurological disorders from forming . This compound’s unique mechanism of action distinguishes it within the field of neuropharmacology, particularly in its ability to tackle neurodegenerative diseases and cognitive impairments .

Temporal Effects in Laboratory Settings

While there is limited clinical data available on the long-term effects of this compound, it is still under research and not widely used in clinical settings .

Dosage Effects in Animal Models

In animal models of cognitive deficit, this compound improved performance on spatial working memory and passive avoidance tasks . It has been shown to improve cognitive function by enhancing memory and learning in people .

Metabolic Pathways

This compound is a derivative of angiotensin IV, which is part of the renin-angiotensin system that the aldosterone hormone is also a part of . By binding to hepatocyte growth factor (HGF), this compound increases HGF’s activity while lowering harmful chemical reactions in the body .

Transport and Distribution

This compound, a small molecule peptide, is particularly notable for its ability to penetrate the brain and facilitate the repair and growth of neurons, a critical aspect in addressing cognitive decline . This structure allows it to effectively cross the blood-brain barrier, a crucial feature for healthy brain function and neurological effectiveness .

Métodos De Preparación

Dihexa se sintetiza a través de una serie de reacciones de acoplamiento peptídico. La ruta sintética implica el acoplamiento del ácido hexanoico con la tirosina, seguido de la adición de isoleucina y ácido aminohexanoico. Las condiciones de reacción típicamente implican el uso de reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida y el 1-hidroxi-benzotriazol en un disolvente orgánico como la dimetilformamida . Los métodos de producción industrial pueden incluir la síntesis de péptidos en fase sólida, que permite el ensamblaje eficiente de la cadena peptídica en un soporte sólido .

Análisis De Reacciones Químicas

Dihexa principalmente experimenta reacciones de formación de enlaces peptídicos e hidrólisis. Es estable en condiciones fisiológicas y no se oxida ni se reduce fácilmente. Los reactivos comunes utilizados en su síntesis incluyen N,N'-diisopropilcarbodiimida, 1-hidroxi-benzotriazol y dimetilformamida . El principal producto formado a partir de estas reacciones es el propio péptido this compound, que puede purificarse utilizando técnicas como la cromatografía líquida de alta resolución .

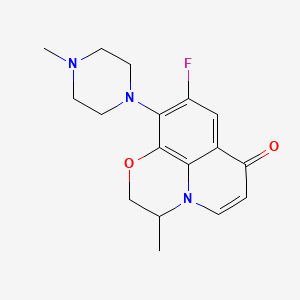

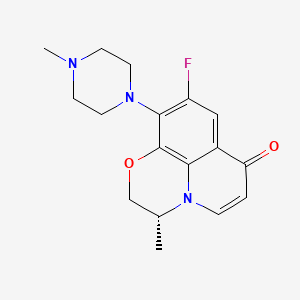

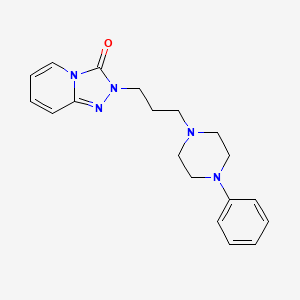

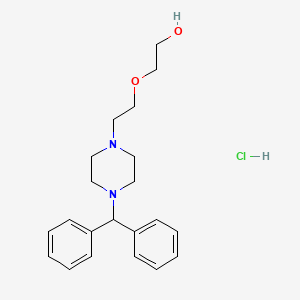

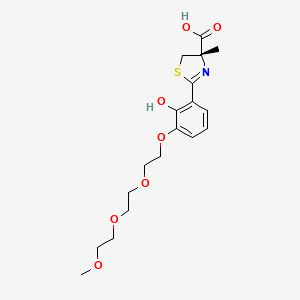

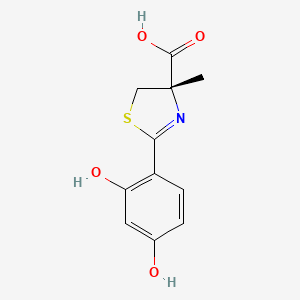

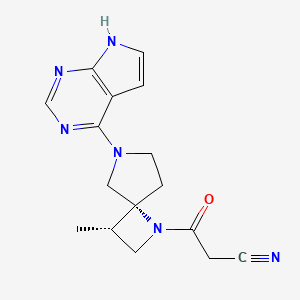

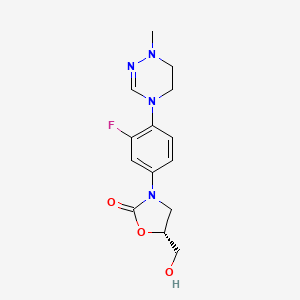

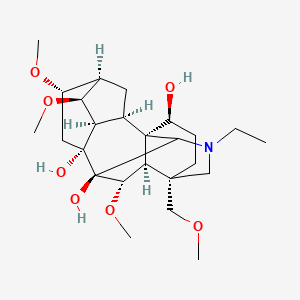

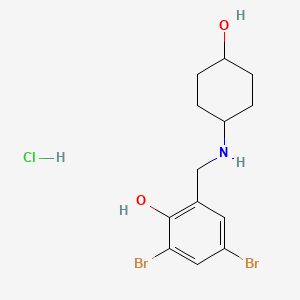

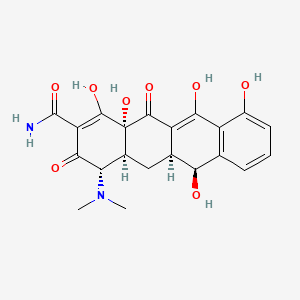

Comparación Con Compuestos Similares

Dihexa es único en su capacidad para cruzar la barrera hematoencefálica y dirigirse directamente al receptor del factor de crecimiento de hepatocitos . Compuestos similares incluyen el factor neurotrófico derivado del cerebro, que también promueve el crecimiento y desarrollo de neuronas pero no tiene la misma capacidad para cruzar la barrera hematoencefálica . Otros compuestos como NSI-189 y cerebrolysin han sido estudiados por sus efectos potenciadores de la cognición, pero this compound ha mostrado una mayor potencia en la promoción de la conectividad sináptica y la neurogénesis .

Referencias

Propiedades

IUPAC Name |

(2S,3S)-N-(6-amino-6-oxohexyl)-2-[[(2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35)/t19-,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUVNVNAVKZSPT-JTJYXVOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032895 | |

| Record name | Dihexa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401708-83-5 | |

| Record name | N-(1-Oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401708-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401708835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihexa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHEXA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WYX65A5C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.